Methyl 2-bromo-6-fluoropyridine-3-carboxylate Methyl 2-bromo-6-fluoropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1214385-74-6
VCID: VC2814335
InChI: InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3
SMILES: COC(=O)C1=C(N=C(C=C1)F)Br
Molecular Formula: C7H5BrFNO2
Molecular Weight: 234.02 g/mol

Methyl 2-bromo-6-fluoropyridine-3-carboxylate

CAS No.: 1214385-74-6

Cat. No.: VC2814335

Molecular Formula: C7H5BrFNO2

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-6-fluoropyridine-3-carboxylate - 1214385-74-6

Specification

CAS No. 1214385-74-6
Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
IUPAC Name methyl 2-bromo-6-fluoropyridine-3-carboxylate
Standard InChI InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3
Standard InChI Key HZUAEJBUNAEEGN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(C=C1)F)Br
Canonical SMILES COC(=O)C1=C(N=C(C=C1)F)Br

Introduction

Physical and Chemical Properties

Methyl 2-bromo-6-fluoropyridine-3-carboxylate is characterized by specific physical and chemical properties that define its behavior in various chemical environments. The compound exists as an oil at room temperature and possesses unique structural features that contribute to its reactivity and applications.

Identification and Basic Properties

The compound is unambiguously identified through several standard identifiers as detailed in Table 1, providing essential information for researchers and manufacturers.

Table 1. Basic Identification Information

PropertyValue
CAS Number1214385-74-6
PubChem CID46311207
MDL NumberMFCD14698113
IUPAC NameMethyl 2-bromo-6-fluoropyridine-3-carboxylate
SynonymsMethyl 2-bromo-6-fluoronicotinate

Structural Information

The structural properties of methyl 2-bromo-6-fluoropyridine-3-carboxylate are fundamental to understanding its chemical behavior and potential applications in various fields.

Table 2. Structural Properties

PropertyValue
Molecular FormulaC₇H₅BrFNO₂
Molecular Weight234.02 g/mol
InChIInChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3
InChIKeyHZUAEJBUNAEEGN-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(N=C(C=C1)F)Br

The compound features a pyridine ring with specific substitution patterns that define its chemical behavior. The bromine at position 2 and fluorine at position 6 create an electron-deficient system that influences its reactivity patterns, while the methyl carboxylate group at position 3 provides additional functionality for further chemical modifications .

Physical Properties

The physical properties of this compound influence its handling, storage, and application in laboratory and industrial settings.

Table 3. Physical Properties

PropertyValue
Physical FormOil
Storage TemperatureRoom temperature (RT)
Purity (commercial)95-97%

Synthesis Methods

The synthesis of methyl 2-bromo-6-fluoropyridine-3-carboxylate typically involves multiple steps, drawing on established principles of heterocyclic chemistry. While specific synthetic routes may vary based on starting materials and desired scale, several approaches have been documented or can be inferred from the synthesis of related compounds.

Synthesis from Dibromopyridine Derivatives

Chemical Reactivity

The reactivity of methyl 2-bromo-6-fluoropyridine-3-carboxylate is primarily determined by the presence of the halogen substituents and the carboxylate group on the pyridine ring. These functional groups provide multiple sites for chemical transformations, making this compound valuable in diverse synthetic applications.

Reactivity of Halogen Substituents

The bromine atom at position 2 of the pyridine ring is particularly reactive toward nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen, creating an electrophilic center that can readily undergo reactions with various nucleophiles .

The fluorine atom at position 6 can also participate in nucleophilic aromatic substitution reactions, although typically requiring more forcing conditions than the bromine due to the stronger C-F bond. The presence of fluorine also influences the electronic properties of the molecule, potentially affecting its biological activity and physicochemical characteristics.

Ester Group Reactivity

The methyl carboxylate group at position 3 can undergo typical ester transformations, including:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to form alcohols or aldehydes

  • Amidation to form amides

These reactions provide additional pathways for diversification of the molecule, expanding its utility in complex molecule synthesis and drug discovery applications.

Applications in Medicinal Chemistry

Methyl 2-bromo-6-fluoropyridine-3-carboxylate serves as a valuable building block in medicinal chemistry due to its diverse functionalization potential and the strategic placement of its functional groups.

Role as a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of biologically active compounds. The presence of multiple reactive sites allows for selective functionalization to create diverse molecular scaffolds with potential pharmacological properties.

Table 4. Potential Applications in Medicinal Chemistry

Application AreaPotential RoleRationale
Kinase InhibitorsBuilding blockHalogenated pyridines are common in kinase inhibitor structures
Anti-infective AgentsSynthetic intermediateSimilar structures appear in antibacterial and antifungal compounds
CNS Active CompoundsPrecursorFluorinated heterocycles enhance blood-brain barrier penetration
Metabolic Disease TreatmentsBuilding blockFunctionalized pyridines are present in many metabolic disease drugs

Structure-Activity Relationship Considerations

The bromine and fluorine substituents can enhance the bioactivity of derived compounds by:

  • Increasing lipophilicity and membrane permeability

  • Improving metabolic stability through blocking potential sites of metabolism

  • Enhancing binding affinity to target proteins through halogen bonding

  • Modulating the electronic properties of the molecule to optimize target interactions

Research indicates that compounds with similar structures have been studied for their antimicrobial and anticancer properties, suggesting that derivatives of methyl 2-bromo-6-fluoropyridine-3-carboxylate may possess significant pharmacological potential.

Hazard TypeClassificationStatements
Physical HazardsNot classified-
Health HazardsSkin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3)H335: May cause respiratory irritation
Acute toxicityH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Environmental HazardsNot classified-
Precautionary StatementCodeMeaning
P261Avoid breathing dust/fume/gas/mist/vapours/spray
P264Wash hands thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312Call a POISON CENTER/doctor if you feel unwell
P332+P313If skin irritation occurs: Get medical advice/attention
P337+P313If eye irritation persists: Get medical advice/attention
P362Take off contaminated clothing
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container according to local/regional/national/international regulations

Proper handling involves wearing protective equipment including gloves, lab coat, and safety glasses. The compound should be used in well-ventilated areas or under a fume hood to minimize inhalation exposure .

Comparison with Related Compounds

To better understand the unique properties and applications of methyl 2-bromo-6-fluoropyridine-3-carboxylate, it is valuable to compare it with structurally related compounds.

Structural Analogues

Table 7. Comparison with Related Compounds

CompoundCAS NumberStructural DifferencePotential Impact on Properties
2-Bromo-6-fluoropyridine144100-07-2Lacks carboxylate group at position 3Reduced functionality, different reactivity pattern
Methyl 4-bromo-6-fluoropyridine-3-carboxylate1805249-04-0Bromine at position 4 instead of 2Different regioselectivity in reactions
Methyl 6-bromo-3-fluoropyridine-2-carboxylate1214332-47-4Bromine at position 6, fluorine at position 3, carboxylate at position 2Different electronic distribution, altered reactivity
2-Bromo-3-(bromomethyl)-6-fluoropyridine1227502-78-4Has bromomethyl group instead of carboxylateDifferent functionality, potential for different derivatization
Methyl 6-fluoropyridine-2-carboxylate455-71-0Lacks bromine, carboxylate at position 2 instead of 3Different substitution pattern, altered chemical properties

Functional Group Impact

The position and nature of substituents on the pyridine ring significantly impact the compound's properties and reactivity:

  • Position of Bromine: The 2-position makes the bromine particularly reactive for cross-coupling reactions due to its proximity to the electron-withdrawing pyridine nitrogen .

  • Position of Fluorine: The 6-position places the fluorine para to the electron-withdrawing pyridine nitrogen, influencing its reactivity in nucleophilic substitution reactions .

  • Position of Carboxylate: The 3-position places the carboxylate meta to both the bromine and fluorine, potentially minimizing electronic interactions between these groups while providing a handle for further functionalization .

These structural features combine to create a unique reactivity profile that distinguishes methyl 2-bromo-6-fluoropyridine-3-carboxylate from its analogues, making it valuable for specific synthetic applications.

SupplierCatalog NumberPurityPackage Sizes
MolCoreMCG41334≥97%Various
Alfa ChemistryOFC121438574695%Various
Aaron ChemicalsAR01BVD5Not specified50mg-1g
Vulcan ChemVC2814335Not specifiedResearch quantities

The compound is typically available in research quantities, with pricing varying based on quantity, purity, and supplier. Most suppliers provide the compound with purity specifications ranging from 95% to 97%, suitable for most research applications .

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